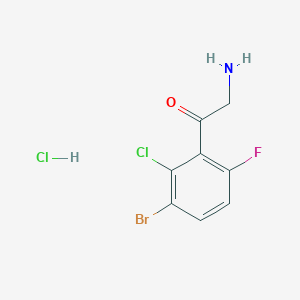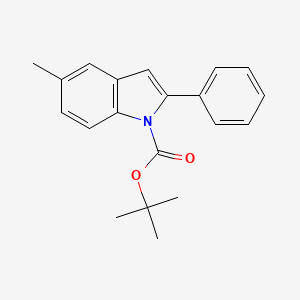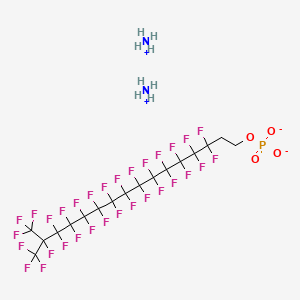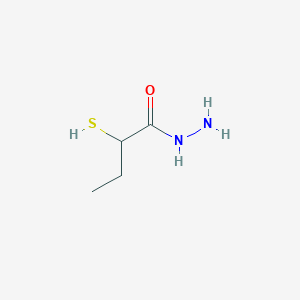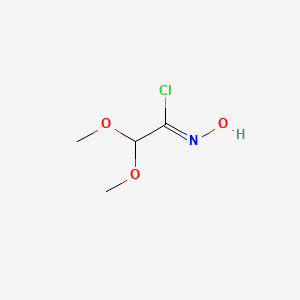
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxyl group, two methoxy groups, and an imidoyl chloride functional group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride typically involves the reaction of N-hydroxy-2,2-dimethoxyacetamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-2,2-dimethoxyacetamide+Thionyl chloride→N-Hydroxy-2,2-dimethoxyacetimidoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, while reduction reactions can convert the imidoyl chloride to an amine.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hydroxy-2,2-dimethoxyacetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dimethoxyacetimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the imidoyl chloride functional group, which is highly electrophilic. The compound can modify proteins and other biomolecules by reacting with nucleophilic amino acid residues, such as lysine and cysteine, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent for carboxylic acids in peptide synthesis.
N-Hydroxyphthalimide: Employed in the synthesis of various organic compounds and as a catalyst in oxidation reactions.
N-Hydroxybenzotriazole: Utilized in peptide coupling reactions and as a stabilizer for reactive intermediates.
Uniqueness
N-Hydroxy-2,2-dimethoxyacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can participate in a broader range of reactions, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C4H8ClNO3 |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(1Z)-N-hydroxy-2,2-dimethoxyethanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO3/c1-8-4(9-2)3(5)6-7/h4,7H,1-2H3/b6-3- |
InChI Key |
SZTXPCORZLQLRI-UTCJRWHESA-N |
Isomeric SMILES |
COC(/C(=N/O)/Cl)OC |
Canonical SMILES |
COC(C(=NO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
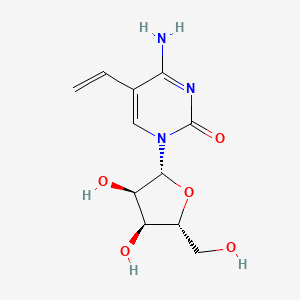
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
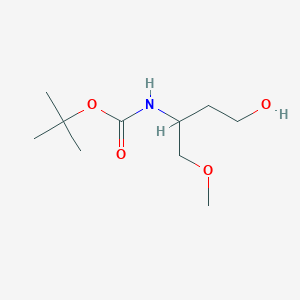
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)


